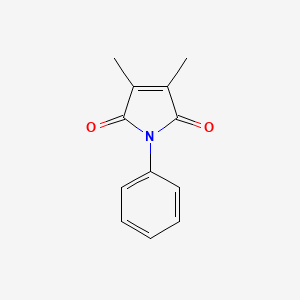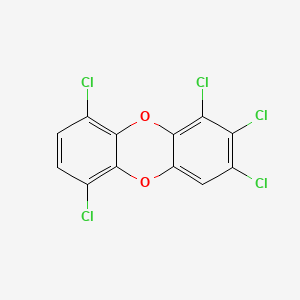
1,2,4,7,9-Pentachlorodibenzo-p-dioxin
Descripción general
Descripción
1,2,4,7,9-Pentachlorodibenzo-p-dioxin is a member of the polychlorinated dibenzodioxins family, which are a group of long-lived polyhalogenated organic compounds. These compounds are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . The structure of this compound consists of two benzene rings joined by two oxygen bridges, with chlorine atoms attached at positions 1, 2, 4, 7, and 9 .
Métodos De Preparación
The synthesis of 1,2,4,7,9-Pentachlorodibenzo-p-dioxin typically involves the chlorination of dibenzo-p-dioxin. This process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride . The reaction conditions often require elevated temperatures and controlled environments to ensure the selective chlorination at the desired positions . Industrial production methods may involve the use of high-resolution gas chromatography and high-resolution mass spectrometry to monitor and control the synthesis process .
Análisis De Reacciones Químicas
1,2,4,7,9-Pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Reduction: Reduction reactions can remove chlorine atoms, resulting in less chlorinated dibenzodioxins.
Substitution: Chlorine atoms can be substituted with other functional groups, altering the chemical properties of the compound.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,4,7,9-Pentachlorodibenzo-p-dioxin has several scientific research applications:
Environmental Monitoring: It is used to study the impact of pollutants and to monitor environmental contamination levels.
Toxicology Studies: Researchers use this compound to understand its toxic effects and to develop methods for mitigating its impact.
Biological Research: It helps in studying the bioaccumulation and biodegradation processes in various organisms.
Industrial Applications: The compound is used in the assessment of industrial processes that may produce dioxins as by-products.
Mecanismo De Acción
The mechanism of action of 1,2,4,7,9-Pentachlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation leads to various biochemical and toxic effects, including disruption of cell-cycle regulation and potential carcinogenicity .
Comparación Con Compuestos Similares
1,2,4,7,9-Pentachlorodibenzo-p-dioxin can be compared with other polychlorinated dibenzodioxins, such as:
2,3,7,8-Tetrachlorodibenzo-p-dioxin: Known for its high toxicity and environmental persistence.
1,2,3,7,8-Pentachlorodibenzo-p-dioxin: Similar in structure but with different chlorine substitution patterns.
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin: Contains six chlorine atoms and exhibits different toxicological properties.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical behavior and environmental impact.
Propiedades
IUPAC Name |
1,2,4,7,9-pentachlorodibenzo-p-dioxin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-6(15)10-8(2-4)18-11-7(16)3-5(14)9(17)12(11)19-10/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBBXWPVEFJZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=C(C=C3Cl)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074108 | |
| Record name | 1,2,4,7,9-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82291-37-0 | |
| Record name | 1,2,4,7,9-Pentachlorodibenzo-p-dioxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082291370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,4,7,9-Pentachlorodibenzo-p-dioxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8074108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,7,9-PENTACHLORODIBENZO-P-DIOXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CH9NOD25WT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{3-[(Pyridin-2-yl)disulfanyl]propanamido}hexanoic acid](/img/structure/B3066392.png)


![1,4-Dithiaspiro[4.5]decan-7-one](/img/structure/B3066409.png)










